molecular formula C23H17N5O2S B3681669 1-(1-BENZOFURAN-2-CARBONYL)-3-[2-(4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA

1-(1-BENZOFURAN-2-CARBONYL)-3-[2-(4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA

Cat. No.: B3681669
M. Wt: 427.5 g/mol
InChI Key: PKKQDYBTZYAFKS-UHFFFAOYSA-N
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Description

1-(1-Benzofuran-2-carbonyl)-3-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea is a complex organic compound that features a benzofuran moiety, a benzotriazole ring, and a thiourea group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-benzofuran-2-carbonyl)-3-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran-2-carbonyl chloride, which is then reacted with 2-(4-methylphenyl)-2H-1,2,3-benzotriazole-5-amine to form the intermediate. This intermediate is subsequently treated with thiourea under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzofuran-2-carbonyl)-3-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in various substituted thiourea derivatives.

Scientific Research Applications

1-(1-Benzofuran-2-carbonyl)-3-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: The compound can be used in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(1-benzofuran-2-carbonyl)-3-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea involves its interaction with molecular targets and pathways within biological systems. The benzofuran and benzotriazole moieties may interact with specific enzymes or receptors, while the thiourea group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Benzofuran-2-carbonyl)-3-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea
  • 1-(1-Benzofuran-2-carbonyl)-3-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea
  • 1-(1-Benzofuran-2-carbonyl)-3-[2-(4-bromophenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea

Uniqueness

1-(1-Benzofuran-2-carbonyl)-3-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

N-[[2-(4-methylphenyl)benzotriazol-5-yl]carbamothioyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5O2S/c1-14-6-9-17(10-7-14)28-26-18-11-8-16(13-19(18)27-28)24-23(31)25-22(29)21-12-15-4-2-3-5-20(15)30-21/h2-13H,1H3,(H2,24,25,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKQDYBTZYAFKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=S)NC(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-(1-BENZOFURAN-2-CARBONYL)-3-[2-(4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(1-BENZOFURAN-2-CARBONYL)-3-[2-(4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA
Reactant of Route 3
Reactant of Route 3
1-(1-BENZOFURAN-2-CARBONYL)-3-[2-(4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA
Reactant of Route 4
1-(1-BENZOFURAN-2-CARBONYL)-3-[2-(4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA
Reactant of Route 5
1-(1-BENZOFURAN-2-CARBONYL)-3-[2-(4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA
Reactant of Route 6
1-(1-BENZOFURAN-2-CARBONYL)-3-[2-(4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA

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